Cas no 937688-15-8 (4-(Cyclopentylamino)sulfonylbenzoyl chloride)
4-(Cyclopentylamino)sulfonylbenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-[(Cyclopentylamino)sulfonyl]benzoylchloride
- 937688-15-8
- AKOS002666520
- EN300-238176
- F1981-0079
- 4-(cyclopentylsulfamoyl)benzoyl chloride
- 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride
- 4-(Cyclopentylamino)sulfonylbenzoyl chloride
-
- Inchi: 1S/C12H14ClNO3S/c13-12(15)9-5-7-11(8-6-9)18(16,17)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2
- InChI Key: QBDYXXCUISMUDG-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=CC=1)S(NC1CCCC1)(=O)=O)=O
Computed Properties
- Exact Mass: 287.0382922g/mol
- Monoisotopic Mass: 287.0382922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 71.6Ų
4-(Cyclopentylamino)sulfonylbenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C247906-100mg |
4-[(Cyclopentylamino)sulfonyl]benzoyl Chloride |
937688-15-8 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C247906-500mg |
4-[(Cyclopentylamino)sulfonyl]benzoyl Chloride |
937688-15-8 | 500mg |
$ 250.00 | 2022-04-01 | ||
| TRC | C247906-1g |
4-[(Cyclopentylamino)sulfonyl]benzoyl Chloride |
937688-15-8 | 1g |
$ 410.00 | 2022-04-01 | ||
| Enamine | EN300-238176-0.05g |
4-(cyclopentylsulfamoyl)benzoyl chloride |
937688-15-8 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-238176-0.1g |
4-(cyclopentylsulfamoyl)benzoyl chloride |
937688-15-8 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-238176-0.25g |
4-(cyclopentylsulfamoyl)benzoyl chloride |
937688-15-8 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-238176-0.5g |
4-(cyclopentylsulfamoyl)benzoyl chloride |
937688-15-8 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-238176-1.0g |
4-(cyclopentylsulfamoyl)benzoyl chloride |
937688-15-8 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-238176-2.5g |
4-(cyclopentylsulfamoyl)benzoyl chloride |
937688-15-8 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
| Enamine | EN300-238176-5.0g |
4-(cyclopentylsulfamoyl)benzoyl chloride |
937688-15-8 | 95% | 5.0g |
$2110.0 | 2024-06-19 |
4-(Cyclopentylamino)sulfonylbenzoyl chloride Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-(Cyclopentylamino)sulfonylbenzoyl chloride
Professional Introduction to 4-(Cyclopentylamino)sulfonylbenzoyl chloride (CAS No. 937688-15-8)
4-(Cyclopentylamino)sulfonylbenzoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 937688-15-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonylbenzoyl chlorides, which are widely recognized for their versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and biologically active molecules. The presence of both a cyclopentylamino group and a sulfonylbenzoyl moiety imparts unique structural and chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The 4-(Cyclopentylamino)sulfonylbenzoyl chloride molecule exhibits a high degree of reactivity due to the presence of the chlorosulfonyl group, which facilitates nucleophilic substitution reactions. This reactivity is particularly useful in synthetic chemistry, where it can be employed to introduce complex functional groups into target molecules. The cyclopentylamino moiety, on the other hand, contributes to the compound's solubility and stability, making it suitable for various chemical transformations under mild conditions. These characteristics have positioned 4-(Cyclopentylamino)sulfonylbenzoyl chloride as a key building block in the synthesis of heterocyclic compounds, peptidomimetics, and other pharmacologically relevant molecules.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous biological pathways. 4-(Cyclopentylamino)sulfonylbenzoyl chloride has been explored as a precursor in the synthesis of potent PPI inhibitors. For instance, researchers have utilized this compound to develop novel sulfonylbenzamide derivatives that exhibit inhibitory activity against specific PPIs involved in cancer progression and inflammation. The cyclopentylamino group provides steric hindrance and enhances binding affinity, while the sulfonylbenzoyl moiety serves as a hinge-binding region, allowing for precise interaction with target proteins.
Moreover, 4-(Cyclopentylamino)sulfonylbenzoyl chloride has found applications in the synthesis of protease inhibitors, which are critical in treating viral infections and metabolic disorders. The chlorosulfonyl group enables facile introduction of various substituents, enabling fine-tuning of enzyme inhibition profiles. Recent studies have demonstrated its utility in generating highly selective inhibitors of viral proteases, such as HIV-1 protease and hepatitis C virus (HCV) protease. These inhibitors have shown promising results in preclinical trials, highlighting the potential of 4-(Cyclopentylamino)sulfonylbenzoyl chloride as a scaffold for antiviral drug development.
The compound's structural features also make it an attractive candidate for designing kinase inhibitors. Kinases are enzymes that regulate cellular processes, and their dysregulation is associated with various diseases, including cancer. By incorporating 4-(Cyclopentylamino)sulfonylbenzoyl chloride into kinase inhibitor scaffolds, chemists have been able to develop molecules with improved selectivity and potency. The cyclopentylamino group helps to stabilize the binding interaction with the ATP-binding pocket of kinases, while the sulfonylbenzoyl moiety provides critical hydrogen bonding interactions with key residues in the kinase active site. This combination has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.
Recent advancements in computational chemistry have further enhanced the utility of 4-(Cyclopentylamino)sulfonylbenzoyl chloride in drug design. Molecular modeling studies have been employed to predict binding affinities and optimize molecular structures based on virtual screening experiments. These computational approaches have allowed researchers to rapidly identify promising candidates for experimental validation. Additionally, structure-based drug design strategies have been leveraged to engineer derivatives of 4-(Cyclopentylamino)sulfonylbenzoyl chloride that exhibit enhanced pharmacokinetic properties and reduced toxicity.
In conclusion, 4-(Cyclopentylamino)sulfonylbenzoyl chloride (CAS No. 937688-15-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable its use as a versatile intermediate in synthesizing biologically active molecules targeting various disease pathways. The growing body of research underscores its importance as a building block for developing novel therapeutic agents with improved efficacy and selectivity. As scientific understanding continues to evolve, it is likely that 4-(Cyclopentylamino)sulfonylbenzoyl chloride will remain at the forefront of medicinal chemistry innovation.
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